
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is an organic compound that features a complex structure with a thiophene ring, a phenyl group, and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in dimethylformamide (DMF) to yield intermediate compounds . Further reactions, including condensation and cyclization, lead to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 4-carboxy-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Reduction: Methyl 4-hydroxymethyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate.
Substitution: Brominated derivatives of the compound.
Applications De Recherche Scientifique
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene and phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in Suzuki-Miyaura coupling reactions.
2-Methylthiophene: A simpler thiophene derivative with applications in organic synthesis.
Uniqueness
Methyl 4-formyl-5-phenyl-5-(thiophen-2-yl)penta-2,4-dienoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
90156-09-5 |
|---|---|
Formule moléculaire |
C17H14O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
methyl 4-formyl-5-phenyl-5-thiophen-2-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C17H14O3S/c1-20-16(19)10-9-14(12-18)17(15-8-5-11-21-15)13-6-3-2-4-7-13/h2-12H,1H3 |
Clé InChI |
XOKLGGPWZKMING-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


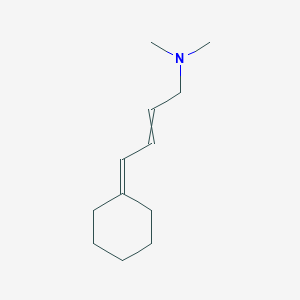

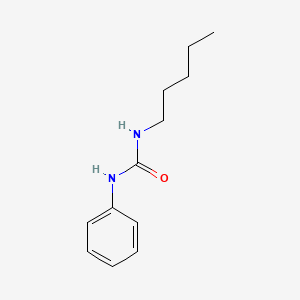
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
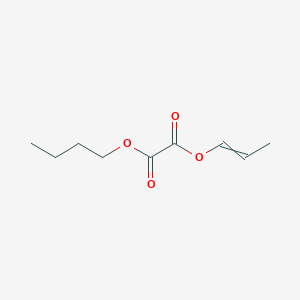
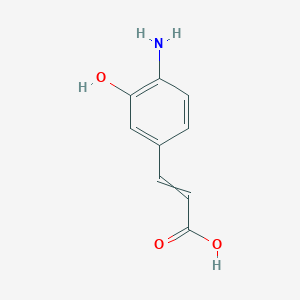
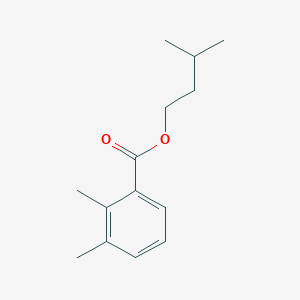
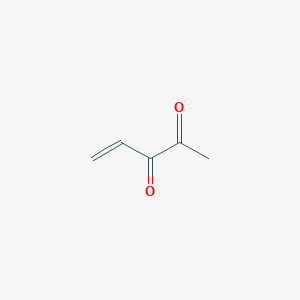
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)

![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
